molecular formula C22H20F3N3O2S B15026809 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B15026809
M. Wt: 447.5 g/mol
InChI Key: GNQGDNUEYCQBKH-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group, along with a sulfanyl linkage to an acetamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

    Sulfanyl Linkage Formation: The sulfanyl group is attached to the pyrimidine ring through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted pyrimidine with an appropriate acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the pyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyphenyl and sulfanyl groups contribute to its binding affinity and selectivity towards molecular targets.

Properties

Molecular Formula

C22H20F3N3O2S

Molecular Weight

447.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C22H20F3N3O2S/c1-14(15-6-4-3-5-7-15)26-20(29)13-31-21-27-18(12-19(28-21)22(23,24)25)16-8-10-17(30-2)11-9-16/h3-12,14H,13H2,1-2H3,(H,26,29)

InChI Key

GNQGDNUEYCQBKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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